2-(3-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}-1,2,4-oxadiazol-5-yl)phenyl acetate
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Overview
Description
2-{3-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation and Methoxylation: These functional groups are introduced via standard acetylation and methoxylation reactions, using acetic anhydride and methanol in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, various nucleophiles.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-{3-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(1E)-2-[4-HYDROXY-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE
- 2-{3-[(1E)-2-[4-(ACETYLOXY)-3-HYDROXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE
Uniqueness
2-{3-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H18N2O6 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-[(E)-2-[5-(2-acetyloxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C21H18N2O6/c1-13(24)27-17-7-5-4-6-16(17)21-22-20(23-29-21)11-9-15-8-10-18(28-14(2)25)19(12-15)26-3/h4-12H,1-3H3/b11-9+ |
InChI Key |
GYJWYELCIVGMGC-PKNBQFBNSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3OC(=O)C)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3OC(=O)C)OC |
Origin of Product |
United States |
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